Guanine, 3-hydroxy-9-methyl-
Description
Contextualizing Substituted Guanine (B1146940) Compounds in Nucleic Acid Chemistry
These modifications are not merely laboratory curiosities; they are found in nature and are integral to various biological processes. For instance, methylation of guanine at the N7 position is involved in the capping of messenger RNA (mRNA), a crucial step for its stability and translation into proteins. ymdb.ca Conversely, the oxidation of guanine to form 8-oxo-guanine is a common form of DNA damage. The study of such modifications provides vital insights into cellular mechanisms and the pathogenesis of diseases.
Significance of Guanine, 3-hydroxy-9-methyl- and Related Analogs as Research Subjects
The academic interest in substituted guanine analogs is largely driven by their potential as therapeutic agents, particularly in antiviral and anticancer research. nih.gov By mimicking the natural nucleosides, these analogs can be incorporated into viral or cellular DNA or RNA, or they can inhibit the enzymes responsible for nucleic acid synthesis, thereby disrupting replication. nih.gov
A notable example is Acyclovir (B1169), a synthetic acyclic guanine analog, which is a potent inhibitor of herpes simplex virus replication. Its success has spurred the development of a vast array of other guanine derivatives with modified sugar moieties or substitutions on the purine (B94841) ring.
While "Guanine, 3-hydroxy-9-methyl-" itself is not extensively documented in publicly available research literature, its structural features—a hydroxyl group at the 3-position and a methyl group at the 9-position—place it within the broad family of N-substituted and modified guanine compounds. The 9-position is a common point of attachment for the ribose or deoxyribose sugar in natural nucleosides, and modifications here can significantly impact how the molecule is recognized and processed by cellular machinery. The presence of a hydroxyl group at a less common position like N3 could confer unique chemical and biological properties, making it a molecule of potential interest for further investigation.
Chemical and Physical Properties
Limited information is available regarding the specific properties of Guanine, 3-hydroxy-9-methyl-. However, based on its structure and data from chemical suppliers, some basic characteristics can be outlined.
| Property | Value | Source |
| CAS Number | 30345-28-9 | epa.gov |
| Molecular Formula | C6H7N5O2 | epa.gov |
| Molecular Weight | 181.155 g/mol | epa.gov |
| Synonyms | 3-Hydroxy-9-methylguanine, 2-Amino-3-hydroxy-9-methyl-3,9-dihydro-6H-purin-6-one | epa.gov |
Interactive Data Table: Physicochemical Properties of Guanine, 3-hydroxy-9-methyl-
| Property | Predicted Value |
| XLogP3 | -1.2 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 181.059974 g/mol |
| Monoisotopic Mass | 181.059974 g/mol |
| Topological Polar Surface Area | 99.8 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 277 |
Note: The physicochemical properties listed above are computationally predicted and have not been experimentally verified.
Research Findings
Detailed research findings specifically for "Guanine, 3-hydroxy-9-methyl-" are scarce in the public domain. However, analysis of related compounds provides a framework for understanding its potential areas of investigation.
Synthesis and Characterization
Characterization of such compounds typically involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the positions of the methyl and hydroxyl groups on the guanine ring.
Mass Spectrometry (MS): Mass spectral data would confirm the molecular weight of the compound. While a mass spectrum for the closely related 3-Methylguanine is available, showing a molecular weight of 165.06506, specific mass spectral data for 3-hydroxy-9-methylguanine is not present in the searched databases. massbank.eunih.gov
Analytical Methods
High-performance liquid chromatography (HPLC) is a standard technique for the analysis and purification of modified nucleobases. A reverse-phase HPLC method has been described for the separation of "Guanine, 3-hydroxy-9-methyl-", utilizing a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer. This indicates that methods for its detection and quantification are feasible.
Structure
2D Structure
3D Structure
Properties
CAS No. |
30345-28-9 |
|---|---|
Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-amino-3-hydroxy-9-methylpurin-6-one |
InChI |
InChI=1S/C6H7N5O2/c1-10-2-8-3-4(12)9-6(7)11(13)5(3)10/h2,13H,1H3,(H2,7,9,12) |
InChI Key |
YMTGEOSREYBIRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N(C(=NC2=O)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Guanine, 3 Hydroxy 9 Methyl and Analogues
Strategies for Regioselective Synthesis of 3-Hydroxy-9-methylguanine
The regioselective synthesis of N9-substituted guanine (B1146940) derivatives, such as 3-hydroxy-9-methylguanine, presents a significant challenge due to the presence of multiple reactive nitrogen atoms in the purine (B94841) ring system. Direct alkylation of guanine or its derivatives often leads to a mixture of N7 and N9 isomers, with the ratio being influenced by the reaction conditions. rsc.orgmdpi.com
To achieve regioselectivity for the N9 position, a common strategy involves the use of protected guanine precursors. For instance, in the synthesis of the antiviral drug acyclovir (B1169) (9-[(2-hydroxyethoxy)methyl]guanine), guanine is often first silylated to protect the N7 and O6 positions, directing the alkylation to the N9 position. google.com A similar approach could be envisioned for the synthesis of 3-hydroxy-9-methylguanine. This would likely involve starting with a guanine derivative that is already hydroxylated at the N3 position. This precursor would then be protected, for example, by silylation, to favor the subsequent methylation at the N9 position. The final step would involve the deprotection of the protecting groups to yield the desired 3-hydroxy-9-methylguanine.
Another potential strategy involves the use of 2-amino-6-alkoxypurines, which can enhance the selectivity for N9 alkylation. rsc.org The synthesis could proceed by first introducing the methyl group at the N9 position of a suitable 6-alkoxypurine precursor, followed by the introduction of the hydroxyl group at the N3 position and subsequent conversion of the alkoxy group at the C6 position to a carbonyl group to form the final guanine structure.
Synthesis of Methylated and Hydroxylated Guanine Derivatives
The synthesis of various methylated and hydroxylated guanine derivatives has been extensively explored to generate compounds with diverse biological activities and for use in fundamental research. These syntheses often require multi-step procedures involving protection, activation, and specific reaction conditions to achieve the desired substitution pattern.
For example, the synthesis of 9-methylguanine (B1436491) is well-established and the compound is commercially available. nih.gov The synthesis of more complex derivatives, such as 9-[(3-[18F]fluoro-1-hydroxy-2-propoxy)methyl]guanine, involves the nucleophilic substitution of a protected and activated guanine precursor followed by deprotection. nih.govcapes.gov.br This highlights a general approach where a functionalized side chain is attached to the N9 position of a protected guanine.
The synthesis of O6-alkylguanine derivatives, which are important for studying DNA repair mechanisms, is typically achieved through a post-DNA synthesis strategy using a modified 2-amino-6-methylsulfonylpurine phosphoramidite. nih.govresearchgate.net This allows for the site-specific incorporation of the O6-alkylguanine into oligonucleotides.
Furthermore, the synthesis of 9-alkyl-8-oxoguanines, which involves hydroxylation at the C8 position, has been accomplished by starting from 6-chloroguanine, followed by N9 alkylation, C8 bromination, and finally, simultaneous hydrolysis of both the chloro and bromo substituents to yield the 8-oxo-guanine derivative. mdpi.com
A summary of synthetic approaches for various methylated and hydroxylated guanine derivatives is presented in the interactive table below.
| Target Compound | Starting Material | Key Reagents/Steps | Reference |
| 9-Methylguanine | Guanine | Methylating agent (e.g., methyl iodide) | nih.gov |
| 9-[(2-hydroxyethoxy)methyl]guanine (Acyclovir) | Guanine | Hexamethyldisilazane (HMDS), (2-acetoxyethoxy)methyl bromide, Hydrolysis | google.comgoogle.com |
| 9-[(3-[18F]fluoro-1-hydroxy-2-propoxy)methyl]guanine | Protected guanine derivative | [18F]Fluoride, Deprotection | nih.govcapes.gov.br |
| O6-Alkylguanine Oligonucleotides | 2-Amino-6-methylsulfonylpurine phosphoramidite | Solid-phase DNA synthesis, Post-synthetic modification | nih.govresearchgate.net |
| 9-Alkyl-8-oxoguanines | 6-Chloroguanine | N9-alkylation, C8-bromination, Hydrolysis | mdpi.com |
Chemical Derivatization of Guanine Scaffolds for Research Purposes
The chemical derivatization of the guanine scaffold is a powerful tool for creating molecular probes and inhibitors to study various biological processes. By modifying the guanine core, researchers can develop compounds with specific properties to interact with enzymes, receptors, and nucleic acids.
One significant application is the synthesis of O6-alkylguanine-containing oligonucleotides to serve as substrates for the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). nih.govresearchgate.net These synthetic substrates are crucial for studying the kinetics and mechanism of this important DNA repair enzyme.
9-Methylguanine itself is utilized as a model substrate to investigate the oxidation of guanosine (B1672433), the corresponding nucleoside in DNA. rsc.orgcuny.edu Studying the oxidation of 9-methylguanine provides insights into the mechanisms of DNA damage and the formation of lesions such as 8-oxo-guanine. wikipedia.org
Furthermore, guanine derivatives can be functionalized to create ligands for metal complexes. For example, a new guanine derivative, N-((6-oxo-6,9-dihydro-1H-purin-2-yl)carbamothioyl)propionamide, has been synthesized and used to form complexes with various metal ions. uobaghdad.edu.iq These metal complexes can exhibit interesting chemical and physical properties with potential applications in catalysis and materials science.
Molecular Mechanisms and Reaction Pathways Involving Guanine, 3 Hydroxy 9 Methyl and Analogues
Oxidative Reaction Pathways of 9-Methylguanine (B1436491) and Related Hydroxylated Guanines
Oxidative damage to guanine (B1146940) is a significant factor in mutagenesis and carcinogenesis. cuny.edu The study of 9-methylguanine provides a model to understand these processes at the nucleoside level. rsc.orgnih.gov
Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a reactive species that can cause oxidative damage to DNA, with guanine being the most susceptible target. cuny.eduacs.org The oxidation mechanism of 9-methylguanine by ¹O₂ is significantly influenced by its ionization state. rsc.orgnih.gov
In its protonated form, the oxidation of 9-methylguanine by ¹O₂ proceeds through a concerted cycloaddition, forming a 5,8-endoperoxide intermediate. rsc.orgnih.govresearchgate.net This pathway is similar to that observed for protonated guanine. cuny.edu However, for deprotonated 9-methylguanine, the mechanism shifts to a stepwise addition. This process begins with the formation of an 8-peroxide, which then rearranges to a 4,8-endoperoxide. rsc.orgnih.govresearchgate.net These distinct pathways for the protonated and deprotonated forms highlight how the local chemical environment, such as pH, can dictate the initial stages of guanine oxidation. rsc.orgnih.gov
Furthermore, studies on the 9-methylguanine radical cation (9-MG•+) have shown that its reaction with ¹O₂ is exothermic and proceeds without a barrier, leading to the formation of an 8-peroxide as the initial product. acs.orgnsf.gov This reactivity is observed both for the isolated radical cation and when it is part of a Watson-Crick base pair. acs.orgnsf.gov
The oxidation of 9-methylguanine by singlet oxygen leads to several key products, with the distribution being highly dependent on the pH of the solution. nih.govacs.org In acidic, neutral, and basic solutions, the major oxidation products are 5-guanidinohydantoin (Gh) and spiroiminodihydantoin (Sp). cuny.edunih.govacs.org
In acidic environments, the formation of Gh is favored, while in neutral and basic solutions, Sp becomes the dominant product. cuny.edunih.govacs.org A gem-diol intermediate has been identified as a precursor to the formation of Gh. nih.govacs.org The oxidation of 9-MG is observed to be weak in acidic solution, increases in neutral solution, and is most intense in basic solution. nih.govacs.org
The oxidation of guanine itself, in comparison, is only significant in basic solutions. nih.govacs.org This difference in reactivity underscores the influence of the 9-methyl group on the susceptibility of the guanine moiety to oxidation. rsc.orgnih.gov
Table 1: Major Oxidation Products of 9-Methylguanine by Singlet Oxygen
| pH Condition | Predominant Product |
| Acidic | 5-Guanidinohydantoin (Gh) cuny.edu |
| Neutral | Spiroiminodihydantoin (Sp) cuny.edu |
| Basic | Spiroiminodihydantoin (Sp) cuny.edunih.govacs.org |
The guanine radical cation (G•+) is a key intermediate in DNA damage. bohrium.com Its reactions with other radical species, such as nitric oxide (•NO), are of significant interest for understanding the mechanisms of DNA damage and repair. bohrium.comresearchgate.net
Studies on the reaction between the 9-methylguanine radical cation (9-MG•+) and •NO have revealed a charge transfer process. bohrium.comaip.org This reaction involves the interaction of a triplet-state surface of the initial complex with a closed-shell singlet-state surface of the charge-transferred complex. bohrium.comaip.org The transfer of an electron from •NO to 9-MG•+ is facilitated by a change in orbital angular momentum, which helps to overcome the spin barrier. bohrium.comaip.org
Experimental and computational studies have shown that the reaction of •NO with 9-MG•+ can lead to the formation of different products, with the closed-shell singlet 7-nitroso-9-methylguanine being the major exothermic product. nih.gov The formation of a triplet 8-nitroso-9-methylguanine is a minor, endothermic pathway. nih.gov
Role of Protonation and Deprotonation States in Guanine Reaction Chemistry
The protonation and deprotonation of guanine and its analogues play a crucial role in their chemical reactivity, particularly in oxidation reactions. rsc.orgnih.gov The pKa values for 9-methylguanine are approximately 3.11 and 9.56, which are similar to those of guanosine (B1672433). cuny.edu The most stable protonated form of 9-MG involves the protonation of the N7 position, while the most stable deprotonated form results from the loss of a proton from the N1 position. cuny.edu
As discussed in section 3.1.1, the protonation state of 9-methylguanine dictates the mechanism of its oxidation by singlet oxygen. rsc.orgnih.gov The protonated form undergoes a concerted cycloaddition, whereas the deprotonated form follows a stepwise addition pathway. rsc.orgnih.govresearchgate.net This demonstrates that the charge of the molecule significantly influences the potential energy surface of the reaction.
The oxidation kinetics of 9-methylguanine are also strongly pH-dependent. nih.govacs.org The first-order rate constants for the reaction with singlet oxygen are significantly different for the neutral and deprotonated species of 9-MG, with the deprotonated form being more reactive. nih.gov This increased reactivity in basic solutions is a common feature for both guanine and 9-methylguanine. nih.govacs.org
Furthermore, in the context of base pairing, proton transfer events within a protonated 9-methylguanine-1-methylcytosine base pair can occur, influencing the stability and dissociation pathways of the pair. rsc.org
Chemical Transformation Mechanisms at Purine (B94841) Ring Positions
The purine ring of guanine and its derivatives is susceptible to chemical transformations at various positions, leading to a diverse range of products.
In the reaction of the 9-methylguanine radical cation with water, C8-hydroxylation can occur, leading to the formation of 8-hydroxy-9-methylguanine. cuny.edu This reaction is thought to be a precursor to the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), a common and mutagenic DNA lesion. cuny.edu The reaction can proceed through different pathways, including hydrogen atom abstraction from water by the O6 and N7 atoms of the guanine ring. cuny.edu
The N7 position of the purine ring is a common site for modifications. For instance, metal ions can coordinate to the N7 position. nih.gov In N1-platinated 9-methylguanine, the increased basicity of the guanine ligand facilitates the binding of additional metal ions at the N7 position. nih.gov
The oxidation of guanine can also lead to ring-opened products such as 2,5-diamino-4H-imidazol-4-one (Iz) and 2,2,4-triamino-5(2H)-oxazolone (Oz). semanticscholar.orgnih.gov Other oxidation products include guanidinohydantoin (B12948520) and spiroiminodihydantoin, as mentioned earlier. semanticscholar.orgnih.gov The formation of these products involves significant rearrangement of the purine ring structure.
Alkylated guanines, such as N7-methylguanine and O6-methylguanine, are also important transformation products that can arise from exposure to alkylating agents. semanticscholar.org These modifications can lead to mispairing during DNA replication.
Computational and Theoretical Investigations of Guanine, 3 Hydroxy 9 Methyl and Analogues
Quantum Chemical Approaches to Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic properties and reaction tendencies of Guanine (B1146940), 3-hydroxy-9-methyl- and its analogs. These computational tools allow for a detailed examination of molecular orbitals, charge distributions, and the energetic landscapes of various chemical processes.
Density Functional Theory (DFT) Studies of Ground and Excited States
Density Functional Theory (DFT) has been widely applied to investigate the ground and excited state properties of guanine and its derivatives. scitepress.orgnih.govresearchgate.net DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successful in predicting molecular geometries, electronic structures, and spectroscopic properties. scitepress.orgresearchgate.netnih.gov
Studies on related methylated guanines, such as 7-methylguanine (B141273) and 9-methylguanine (B1436491), have utilized time-dependent DFT (TDDFT) to explore their keto-enol tautomerization in the excited state. nih.govresearchgate.net These investigations reveal that for both isomers, the potential energy surface of the n→π* transition, a key intermediate in excited state deactivation, features two minima. One of these minima is characterized by an elongated N1-H bond, suggesting an intermediate structure between the enol and keto tautomers that could be crucial for understanding the relaxation dynamics of the excited state. nih.gov However, the presence of this feature in both 7- and 9-methylguanine indicates that it alone cannot explain their differing photophysical behaviors. nih.gov
DFT has also been used to study the electronic structures of guanine and cytosine, both as nucleobases and nucleotides. scitepress.org These studies show that the addition of a methyl group or a sugar-phosphate group directly influences the system's structure, though the planarity of the nitrogenous base is maintained. scitepress.org The calculated ionization energy for guanine is consistently lower than that of cytosine, highlighting guanine's role as a primary target for oxidation. scitepress.org
Table 1: Comparison of Calculated Properties for Guanine and Cytosine using DFT This table is representative of data found in computational studies of nucleobases and is intended for illustrative purposes.
| Property | Guanine (Nucleobase) | Guanine (Nucleotide) | Cytosine (Nucleobase) | Cytosine (Nucleotide) |
| Ionization Energy (eV) | Lower | Higher than nucleobase | Higher | Lower than nucleobase |
| HOMO-LUMO Gap | Lower | Higher | Higher | Lower |
| Dipole Moment | More Polarized | - | Less Polarized | - |
Note: This table is a generalized representation based on findings from various DFT studies. scitepress.org
Ab Initio and Coupled Cluster (CCSD(T), MP2, CASSCF, CASMP2) Methods for Reaction Pathways
For a more rigorous treatment of electron correlation and reaction energetics, researchers employ high-level ab initio methods. These include Møller-Plesset perturbation theory (MP2), and the "gold standard" of quantum chemistry, coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). nih.gov Methods like the complete active space self-consistent field (CASSCF) and its second-order perturbation theory correction (CASMP2) are particularly suited for studying complex electronic structures and reaction pathways involving multiple electronic states.
While specific studies focusing solely on Guanine, 3-hydroxy-9-methyl- using these high-level methods are not prevalent in the provided context, the application of these techniques to similar systems provides a framework for understanding their utility. For instance, a hierarchical series of ab initio methods, including HF, MP2, CCSD, and CCSD(T), has been used to benchmark the bond energies of organodichalcogenides, showcasing the increasing accuracy with higher levels of theory. nih.gov Such approaches are crucial for obtaining reliable energetic data for reaction pathways, including those involving tautomerization or decomposition.
Molecular Dynamics and Kinetic Simulations of Guanine Derivatives
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational dynamics and kinetic behavior of guanine derivatives in various environments. acs.orgnih.govnih.govacs.orgresearchgate.net These simulations, often employing force fields like AMBER, can track the movements of atoms over time, providing insights into structural stability, flexibility, and interactions with surrounding molecules, such as water or other biomolecules. acs.orgnih.gov
MD simulations have been used to investigate the structural impact of modifications to guanine within a DNA double helix. acs.org Reactive molecular dynamics (RMD) simulations, which allow for the formation and breaking of chemical bonds, are particularly useful for studying the effects of guanine oxidation or nitration. acs.org These studies have shown that such modifications can induce significant structural alterations in B-DNA. acs.org
Furthermore, MD simulations have been instrumental in understanding the formation and stability of G-quadruplexes, which are four-stranded structures formed by guanine-rich DNA sequences. researchgate.net These simulations have revealed the intricate balance of forces, including hydrogen bonding and electrostatic interactions, that govern the stability of the G-tetrad, the fundamental unit of the G-quadruplex. researchgate.net
Theoretical Modeling of Tautomerization Processes
The tautomerism of guanine and its analogs is a critical aspect of their chemistry, with implications for their biological function. nih.govresearchgate.netnih.gov Computational modeling has been extensively used to investigate the relative stabilities of different tautomers and the energy barriers for their interconversion. tsijournals.com
DFT calculations have been employed to study the factors influencing the stability of the canonical tautomer of guanine. nih.govresearchgate.net These studies have revealed that electronic effects of substituents can significantly impact the stability of rare tautomers. nih.govresearchgate.net For example, in isocytosine, a structural fragment of guanine, electron-donating groups tend to stabilize certain rare tautomers. nih.govresearchgate.net
Theoretical studies on the tautomerization of guanine itself have analyzed various reaction pathways involving proton migration. tsijournals.com These calculations, often performed at the B3LYP/6-31+G(d,p) level, have shown that the energy differences between several tautomers can be quite small, suggesting that multiple forms may coexist. tsijournals.com The activation energies for the formation of different tautomers have also been calculated, providing insights into the kinetics of these processes. tsijournals.com
Computational Analysis of Ionization and Electron Attachment Effects on Guanine Structures
The response of guanine and its derivatives to ionization and electron attachment is of significant interest, particularly in the context of DNA damage. arxiv.orgrsc.orgnih.gov Computational methods provide a means to investigate the structural and energetic consequences of these processes at the molecular level.
DFT calculations have been used to estimate the oxidation potentials of guanine bases in different DNA conformations, including single-stranded, double-stranded, and G-quadruplex structures. nih.gov These studies have demonstrated that the local environment, including the presence of neighboring guanine bases, influences the propensity of a guanine to be oxidized. nih.gov
The attachment of an excess electron to guanine has also been a subject of theoretical investigation. arxiv.orgrsc.org Studies using equation-of-motion coupled-cluster (EOM-CC) methods have explored the electron affinities of various nucleobases. arxiv.org For guanine, the first electron-attached state is predicted to be of the dipole-bound type, with the structure remaining relatively unaffected by the extra electron. arxiv.org The presence of multiple tautomers of guanine complicates the analysis, with different isomers exhibiting varying electron affinities. arxiv.org Furthermore, combined quantum mechanics/molecular mechanics (QM/MM) and MD simulations have been used to study how interactions with other molecules, such as the amino acid arginine, can influence the electron attachment process to guanosine (B1672433). rsc.org These studies suggest that hydrogen bonding can facilitate electron attachment to the guanosine moiety. rsc.org
Interactions of Guanine, 3 Hydroxy 9 Methyl and Derivatives with Nucleic Acids
DNA Adduct Formation by Guanine (B1146940) Derivatives
The chemical modification of DNA bases, leading to the formation of DNA adducts, is a primary mechanism by which many carcinogens and mutagens exert their effects. Guanine, being the most nucleophilic of the DNA bases, is a frequent target for such modifications.
Mechanistic Studies of Adduct Formation Sites (e.g., N7, O6, C8)
Guanine possesses several nucleophilic sites that are susceptible to adduction by electrophilic agents. The most common sites for the formation of guanine adducts are the N7, O6, and C8 positions. The N7 position is the most nucleophilic and sterically accessible site in the major groove of B-DNA, making it a frequent target for a wide range of alkylating agents. nih.govnih.gov The formation of N7-guanine adducts introduces a positive charge on the imidazole ring, which can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site. nih.gov
The O6 position of guanine is another critical site for adduction. O6-alkylguanine adducts are particularly mutagenic because they can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.
The C8 position of guanine is also susceptible to attack by certain carcinogens, particularly aromatic amines and polycyclic aromatic hydrocarbons, leading to the formation of bulky adducts. nih.gov These bulky adducts can cause significant distortions in the DNA helix.
Structural Characterization of DNA Adducts
The structural characterization of DNA adducts is crucial for understanding their biological consequences. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to elucidate the precise structure of adducted nucleosides and their conformation within the DNA duplex.
Studies on various guanine adducts have revealed that the nature of the adduct significantly influences the local DNA structure. For instance, C8-substituted guanine adducts often adopt a syn conformation around the glycosidic bond, in contrast to the usual anti conformation of guanine in B-DNA. nih.gov This conformational change can lead to localized disruption of the DNA helix. NMR studies on DNA adducts formed by N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline have shown that dG-C8 adducts prefer the syn form, while dG-N2 adducts favor the anti form. nih.gov
The structural impact of a 3-hydroxy-9-methyl-guanine adduct within a DNA duplex has not been specifically detailed in the available literature. However, based on studies of other modified guanines, it is anticipated that such an adduct would alter the local DNA conformation, potentially affecting DNA replication and repair processes.
Impact of Adduct Ionization on DNA Conformational Preferences
The formation of an N7-guanine adduct, for instance, introduces a formal positive charge, which can influence the stability of the DNA duplex and the conformation of the sugar-phosphate backbone. nih.gov The size, shape, and linker type of C8-dG bulky aryl adducts have been shown to influence the conformational equilibrium between a major groove-bound (B conformer) and an intercalated (S conformer) state of the adducted DNA. nih.gov
Specific data on the ionization of Guanine, 3-hydroxy-9-methyl- adducts and its direct impact on DNA conformation is not available in the reviewed literature. However, the presence of the hydroxyl group at the 3-position could potentially influence its ionization state and hydrogen bonding properties within the DNA structure.
RNA Interaction Mechanisms of Modified Guanine Bases
The interaction of small molecules and modified bases with RNA is of growing interest due to the diverse regulatory roles of RNA in the cell. Modified guanine bases can influence RNA structure and function in various ways.
Binding to RNA Secondary Structures (e.g., Riboswitches, G-quadruplexes)
RNA molecules fold into complex secondary and tertiary structures, such as hairpins, loops, riboswitches, and G-quadruplexes, which are crucial for their function. These structures can serve as binding sites for proteins and small molecules. Modified guanine analogs can be designed to target these specific RNA structures.
G-quadruplexes are four-stranded structures formed in guanine-rich sequences of both DNA and RNA. nih.gov They are involved in the regulation of various cellular processes, including transcription and translation. Small molecules that can bind to and stabilize G-quadruplexes are being investigated as potential therapeutic agents. While there is no specific information on Guanine, 3-hydroxy-9-methyl- binding to RNA secondary structures, the general principle of targeting these structures with modified purines is well-established. Arginine-rich motifs in proteins are known to interact with G-quadruplex structures through electrostatic interactions with the phosphate backbone and potential base stacking. nih.gov
Riboswitches are structured RNA elements typically found in the 5' untranslated region of messenger RNAs that can bind to specific metabolites to regulate gene expression. Modified guanine analogs could potentially be designed to mimic the natural ligand of a riboswitch, thereby modulating its activity.
Influence on RNA Hybridization Properties and Stability
The incorporation of modified bases into RNA oligonucleotides can significantly affect their hybridization properties and thermodynamic stability. These effects are dependent on the nature of the modification and its position within the RNA strand.
Modifications to the heterocyclic bases, the ribose sugar, and the phosphodiester linkage have been studied to enhance the stability of RNA duplexes. nih.govoup.com For instance, methylation at the 5th position of cytosine has been shown to increase the thermal stability of DNA:RNA hybrids. researchgate.net The introduction of a phosphoryl guanidine group into small interfering RNA (siRNA) has been reported to decrease the thermodynamic stability of the siRNA duplex but increase its resistance to RNase A. researchgate.net
The influence of Guanine, 3-hydroxy-9-methyl- on RNA hybridization and stability has not been specifically documented. However, the presence of the methyl and hydroxyl groups would be expected to alter its base-pairing and stacking interactions compared to unmodified guanine, thereby affecting the stability of RNA duplexes or other secondary structures in which it is incorporated.
Interactive Data Table: Properties of Guanine and its Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Interaction Sites |
| Guanine | C5H5N5O | 151.13 | N7, O6, C8, N2 |
| 3-hydroxy-9-methylguanine | C6H7N5O2 | 181.15 | N/A |
| O6-Methylguanine | C6H7N5O | 165.15 | O6 |
| N7-Methylguanine | C6H7N5O | 165.15 | N7 |
| 8-Oxoguanine | C5H5N5O2 | 167.12 | C8 |
Role of Specific Atomic Positions in Nucleic Acid Interactions
The interaction of "Guanine, 3-hydroxy-9-methyl-" with nucleic acids is fundamentally governed by the specific arrangement and chemical nature of its constituent atoms. The introduction of a hydroxyl group at the N3 position and a methyl group at the N9 position, in comparison to canonical guanine, significantly alters its hydrogen bonding capabilities and steric profile, thereby influencing its recognition and binding within DNA or RNA structures.
The purine (B94841) scaffold of "Guanine, 3-hydroxy-9-methyl-" presents several key atoms that dictate its interaction potential. In standard guanine, the Watson-Crick face, which is responsible for the specific pairing with cytosine, involves hydrogen bond donors at N1 and the exocyclic amino group at C2, and a hydrogen bond acceptor at the C6 carbonyl oxygen. wikipedia.org The Hoogsteen edge, involving the N7 atom, provides an alternative face for hydrogen bonding interactions. nih.govacs.org
The substitution at the N9 position with a methyl group prevents the formation of a glycosidic bond with a ribose or deoxyribose sugar, meaning this compound cannot be incorporated into a nucleic acid backbone in a standard fashion. However, the N9-methyl group can still play a role in the molecule's interaction with nucleic acids, potentially influencing its binding affinity and selectivity for specific structures like G-quadruplexes. oup.com
The most significant modification in "Guanine, 3-hydroxy-9-methyl-" is the hydroxyl group at the N3 position. In canonical guanine, the N3 atom is a hydrogen bond acceptor. The presence of a 3-hydroxy group introduces a hydrogen bond donor at this position. This change fundamentally alters the hydrogen-bonding pattern on the Watson-Crick face, preventing the formation of the three stable hydrogen bonds characteristic of a guanine-cytosine pair. wikipedia.org This modification is likely to lead to mispairing or intercalation within the nucleic acid structure. The 3-hydroxy group may also influence the tautomeric equilibrium of the purine ring system. cdnsciencepub.comnih.govfrontiersin.org Guanine and its analogues can exist in different tautomeric forms, and the stability of these forms is crucial for correct base pairing. nih.govnih.gov An altered tautomeric preference could lead to the formation of non-canonical base pairs, a potential mechanism for mutagenesis. frontiersin.orgnih.gov
The N7 position on the imidazole ring remains a key site for potential interactions. It is a primary site for alkylation and can act as a hydrogen bond acceptor in Hoogsteen base pairing. nih.govresearchgate.net The electronic properties of the purine ring, influenced by the 3-hydroxy and 9-methyl groups, could modulate the reactivity and interaction potential of the N7 position.
The following table summarizes the roles of specific atomic positions in "Guanine, 3-hydroxy-9-methyl-" in the context of nucleic acid interactions, with comparisons to canonical guanine where relevant.
| Atomic Position | Functional Group | Role in Nucleic Acid Interaction | Comparison with Canonical Guanine |
| N1 | Amine (NH) | Hydrogen bond donor | Same |
| C2 | Amino (-NH2) | Hydrogen bond donor | Same |
| N3 | Hydroxyl (-OH) | Hydrogen bond donor; potential alteration of tautomeric equilibrium | N3 is a hydrogen bond acceptor in canonical guanine. |
| C6 | Carbonyl (C=O) | Hydrogen bond acceptor | Same |
| N7 | Imidazole Nitrogen | Hydrogen bond acceptor (Hoogsteen face); site for alkylation | Same |
| N9 | Methyl (-CH3) | Prevents glycosidic bond formation; may influence binding to non-canonical structures like G-quadruplexes | N9 is linked to the sugar backbone in canonical guanine within nucleic acids. |
Research on Enzymatic and Protein Interactions with Modified Guanines
Molecular Recognition of Modified Guanine (B1146940) by DNA/RNA-Binding Proteins
The specific recognition of modified guanine nucleobases by proteins is a fundamental process in cellular functions, including DNA repair, gene regulation, and signal transduction. The introduction of modifications to the guanine base can alter its chemical properties, leading to distinct molecular interactions with DNA and RNA-binding proteins.
The recognition of modified guanine residues by proteins is a highly specific process governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-stacking. These interactions allow proteins to distinguish modified bases from their canonical counterparts, which is crucial for initiating cellular responses such as DNA repair.
Hydrogen Bonding: The pattern of hydrogen bond donors and acceptors on the guanine base is significantly altered by chemical modifications. For instance, the oxidation of guanine to 8-oxoguanine (8-oxoG) changes the hydrogen-bonding pattern on the Hoogsteen face of the base. This alteration can disrupt the normal base pairing with cytosine and can be specifically recognized by repair enzymes. In the recognition of 8-oxoG, repair proteins often utilize a network of hydrogen bonds to specifically bind to the modified base. For example, studies on 8-oxoguanine deaminase have shown that amino acid residues such as Trp115, Trp123, and Leu119 form hydrogen bonds with the O8 atom of 8-oxoguanine, contributing to the substrate's specific recognition and subsequent deamination. Similarly, the Watson-Crick face of 8-oxoG can form three hydrogen bonds with cytosine, while the Hoogsteen side can form a stable base pair with adenine, a key factor in its mutagenicity.
π-Stacking Interactions: Aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, play a crucial role in the recognition of guanine and its modified forms through π-stacking interactions. These interactions involve the stacking of the aromatic ring of the amino acid with the purine (B94841) ring of guanine, contributing to the stability of the protein-DNA/RNA complex. In the case of 8-oxoguanine, the 8-oxoG base has been observed to stack against the aromatic system of phenylalanine residues within the active site of DNA repair enzymes like 8-oxoguanine-DNA glycosylase (OGG1). The planar structure of the guanine ring facilitates these stacking interactions, which are a common feature in the binding of various guanine derivatives. Cation-π interactions, where a positively charged amino acid side chain (like lysine or arginine) interacts with the electron-rich π system of the guanine ring, also contribute to the binding and recognition process.
The interplay of these interactions provides a structural basis for the high-fidelity recognition of modified guanines. The specific geometry and chemical nature of the modified base dictate the optimal arrangement of hydrogen bonds and stacking interactions, allowing proteins to selectively bind to and act upon these modified sites within the vast expanse of the genome and transcriptome.
Modifications to the guanine base can have a profound impact on the binding affinity and specificity of proteins. These effects are highly dependent on the nature and position of the modification, as well as the architecture of the protein's binding pocket.
The addition of a methyl group, for example, can significantly alter binding affinity. In a study of p38α MAP Kinase inhibitors, the introduction of a methyl group improved the binding activity by at least 200-fold. This enhancement was attributed to the methyl group occupying an empty hydrophobic pocket in the protein, thereby increasing favorable van der Waals interactions. However, the context of the modification is critical; if a methyl group creates a steric clash within the binding site, it can completely abolish binding affinity.
In the context of the guanine riboswitch, modifications at the N2 position of guanine have been shown to have varied effects on binding affinity. While N2-methylguanine binds poorly, acylation of the N2 amino group can lead to high-affinity binding. For instance, N2-isobutyrylguanine binds to the guanine riboswitch with an affinity that is comparable to that of unmodified guanine.
The table below summarizes the influence of various guanine modifications on protein binding affinity.
| Modified Guanine | Interacting Protein/RNA | Effect on Binding Affinity | Reference |
| N2-methylguanine | Guanine Riboswitch | Significantly reduced affinity | |
| N2-isobutyrylguanine | Guanine Riboswitch | High affinity, comparable to guanine | |
| N7-methylguanosine | Silica Nanoparticles | Increased binding affinity | |
| 8-oxoguanine | OGG1 | High-affinity binding for repair | |
| O6-methylguanine | MGMT | High-affinity binding leading to repair |
Enzymatic Transformations and Guanine Derivatives
Modified guanine bases are often substrates for a variety of enzymes that can further transform them, frequently as part of a DNA repair process or in the maturation of RNA.
One of the most well-studied examples is the repair of O6-methylguanine , a highly mutagenic lesion. This adduct is repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which transfers the methyl group from the guanine to one of its own cysteine residues. This is a "suicide" mechanism, as the transfer inactivates the MGMT protein.
8-oxoguanine (8-oxoG) , a common form of oxidative DNA damage, is primarily repaired by the base excision repair (BER) pathway, initiated by the DNA glycosylase OGG1. OGG1 recognizes and excises the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site that is further processed by other enzymes. In addition to OGG1, 8-oxoguanine can also be a substrate for 8-oxoguanine deaminase (8-oxoGD), which catalyzes the deamination of 8-oxoG to form 8-oxoxanthine.
N7-methylguanine , another common DNA lesion, can be repaired through different pathways. The
Advanced Analytical Methodologies for Characterization of Guanine, 3 Hydroxy 9 Methyl and Analogues
Chromatographic Separation Techniques (e.g., HPLC, UPLC, HILIC)
Chromatographic techniques are fundamental for isolating Guanine (B1146940), 3-hydroxy-9-methyl- and its analogues from interfering substances present in biological samples like DNA/RNA hydrolysates or cellular extracts. The choice of technique depends on the polarity of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of nucleobases and their derivatives. mdpi.com Reversed-phase (RP) HPLC using C18 columns is commonly employed; however, due to the polar nature of guanine analogues, achieving adequate retention can be challenging. helixchrom.com To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide efficient separation with excellent peak shape. helixchrom.comsielc.com For instance, a method for resolving guanine nucleotides on a C18 column utilized a mobile phase containing potassium phosphate and tetrabutylammonium bromide to achieve separation. nih.gov
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm), which operate at higher pressures to provide significantly faster analysis times and improved resolution compared to traditional HPLC. nih.gov This enhanced sensitivity and speed are particularly advantageous when dealing with low-abundance analytes. A UPLC-MS/MS method has been successfully developed for the rapid and sensitive analysis of O⁶-methylguanine, a structural analogue, in biological samples. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained on reversed-phase columns. thermofisher.com In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (typically acetonitrile) containing a small amount of water. thermofisher.com This creates a water-rich layer on the stationary phase, facilitating the partitioning of polar analytes. thermofisher.com This technique is particularly well-suited for very hydrophilic oxidation products of guanine, which can be challenging to detect with other methods. nih.gov
| Technique | Stationary Phase | Typical Mobile Phase Component | Application Example | Reference |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile (B52724), Phosphate Buffer | Quantification of guanine nucleotides | nih.gov |
| UPLC | Reversed-Phase C18 | Acetonitrile, Formic Acid | Measurement of O⁶-methylguanine | nih.gov |
| HILIC | Polar (e.g., Amide, Silica) | High % Acetonitrile, Aqueous Buffer | Separation of polar nucleobases | thermofisher.com |
Mass Spectrometry-Based Detection and Quantitation (e.g., LC-MS/MS, GC/MS, HRMS)
Mass spectrometry (MS) is the definitive method for the detection and quantification of Guanine, 3-hydroxy-9-methyl- due to its exceptional sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for quantifying modified nucleobases. nih.gov The chromatographic system (HPLC or UPLC) is coupled to a tandem mass spectrometer, which typically uses an electrospray ionization (ESI) source operating in positive ion mode. mdpi.com Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govnih.gov This highly specific detection method allows for quantification even at very low concentrations, with limits of detection (LOD) in the femtomole range reported for N⁷-alkylguanines. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS can also be used for the analysis of guanine analogues, but it requires a chemical derivatization step to convert the non-volatile and polar analytes into volatile and thermally stable compounds suitable for gas chromatography. nih.govnih.gov This derivatization, often a silylation or acylation reaction, adds complexity to sample preparation but can yield high chromatographic efficiency. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically with errors <5 ppm). nih.gov This capability allows for the determination of the elemental composition of an unknown compound from its exact mass, which is invaluable for identifying novel metabolites or modification products of guanine. nih.govchemrxiv.org When coupled with liquid chromatography (LC-HRMS), it is a powerful tool for both targeted quantification and untargeted profiling of guanine analogues in complex samples. mdpi.com
| Analyte | Technique | Ionization | MRM Transition (m/z) | Reference |
|---|---|---|---|---|
| O⁶-methylguanine | UPLC-MS/MS | ESI+ | 165.95 → 149 / 134 | nih.gov |
| N⁷-methylguanine | LC-MS/MS | ESI+ | Not specified | nih.gov |
| Guanine | LC-MS/MS | ESI+ | 152 → 135 | nih.gov |
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate quantification of small molecules. nih.gov The method involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing ¹³C, ¹⁵N, or ²H) to the sample as an internal standard before any sample processing or extraction. nih.govnist.gov This labeled standard is chemically identical to the target analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation, effectively correcting for any sample loss or matrix-induced ionization suppression. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard, a highly accurate and precise concentration can be determined. nih.govnih.gov This approach has been successfully applied to the quantification of N⁷-alkylguanines in DNA. nih.gov
A primary application for these analytical methods is the detection of modified bases like Guanine, 3-hydroxy-9-methyl- in nucleic acids. To achieve this, the DNA or RNA must first be broken down into its constituent nucleobases or nucleosides. This is typically accomplished through enzymatic digestion using a cocktail of enzymes (such as nuclease P1 and alkaline phosphatase) or through chemical hydrolysis, for example, with formic acid. nih.gov Following hydrolysis, the resulting mixture of normal and modified bases is analyzed, most commonly by LC-MS/MS. nih.gov This approach allows for the quantification of specific DNA or RNA adducts, providing critical information on DNA damage, repair processes, or epigenetic modifications. nih.govnih.gov
Spectroscopic Characterization Techniques (e.g., NMR, Photoelectron Spectroscopy)
While mass spectrometry provides information on mass and elemental composition, spectroscopic techniques are essential for the unambiguous structural elucidation of a compound like Guanine, 3-hydroxy-9-methyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise chemical structure of a molecule. Proton (¹H) NMR and Carbon-13 (¹³C) NMR experiments can identify the different chemical environments of the hydrogen and carbon atoms in the molecule, while 2D NMR techniques (like COSY and HMBC) can establish the connectivity between these atoms. For Guanine, 3-hydroxy-9-methyl-, NMR would be essential to confirm the positions of the hydroxyl and methyl groups on the guanine scaffold. For example, the ¹H NMR spectrum of the analogue 7-methylguanine (B141273) shows characteristic signals for its protons in a specific solvent environment. spectrabase.com
Photoelectron Spectroscopy: Photoelectron spectroscopy is a technique used to investigate the electronic structure of molecules. nih.gov It involves irradiating a sample with high-energy photons (such as UV or X-rays) and measuring the kinetic energy of the electrons ejected. nih.govresearchgate.net This method provides information about the energies of the molecular orbitals. Gas-phase photoelectron spectroscopy has been used in combination with quantum chemical calculations to study the electronic structure and tautomeric forms of guanine, providing fundamental insights that can be extended to its modified analogues. nih.govacs.org
Q & A
Basic: What are the key synthetic methodologies for preparing 3-hydroxy-9-methylguanine (c3G) and incorporating it into oligonucleotides?
Answer:
The synthesis of c3G involves multi-step protection and deprotection of the guanine scaffold. Key steps include:
- Protection of N2 and O6 positions : Use of -dimethylaminomethylene (dmf) and -diphenylcarbamoyl (dpc) groups to block reactive sites .
- 2'-O-Methylation : Treatment with methyl iodide (MeI) and sodium hydride (NaH) to introduce the 2'-O-methyl group, critical for RNA stability .
- Deprotection : Controlled cleavage of dmf and dpc groups using aqueous ammonia (NH₃/H₂O) at 50°C, monitored via reverse-phase HPLC and ESI-MS .
- Phosphoramidite chemistry : Incorporation into oligonucleotides using automated solid-phase synthesis with 20-O-methyl RNA phosphoramidites .
Advanced: How does substituting guanine with c3G impact the thermal stability (Tm) of RNA-RNA and RNA-DNA duplexes, particularly in mismatched sequences?
Answer:
c3G incorporation destabilizes duplexes due to:
- Loss of N3 hydrogen bonding : In sheared G/A mismatches (e.g., 50-CGAG-30/30-GAGC-50), the N3 atom of guanine forms critical hydrogen bonds with adenine. Replacing N3 with CH₃ in c3G abolishes this interaction, reducing Tm by 4–6°C .
- Base-pair selectivity : c3G/C pairs exhibit weaker hydrogen bonding than G/C, lowering Tm by ~2°C in canonical pairs. Mismatches (e.g., c3G/A) show greater destabilization (~8°C) due to poor geometric compatibility .
- Dipole-dipole interactions : Computational studies reveal c3G has a larger dipole moment (8.19 debye vs. 6.48 debye for G), increasing electrostatic repulsion and destabilizing stacking interactions .
Basic: What analytical techniques are essential for characterizing c3G-containing oligonucleotides and verifying synthesis efficiency?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm protection/deprotection steps by tracking chemical shifts (e.g., dmf group at δ 3.0–3.5 ppm) .
- Reverse-phase HPLC : Monitors reaction progress (e.g., intermediates 8–12 during ammonia treatment) and purity of final oligonucleotides .
- Mass spectrometry (ESI-MS, MALDI-TOF) : Validates molecular weights of intermediates (e.g., compound 5: [M+H]⁺ = 785.3) and oligonucleotides (e.g., M1: 3047.2 Da) .
Advanced: How do computational models explain the destabilizing effects of c3G on nucleic acid duplexes?
Answer:
- Ab initio calculations : MP2/6-31G* level simulations show c3G’s larger dipole moment increases electrostatic repulsion between stacked bases, weakening van der Waals interactions .
- Hydrogen bond strength : Reduced electron density at the C2 carbonyl of c3G (vs. G’s O6) diminishes hydrogen bond strength in c3G/C pairs, lowering Tm .
- Molecular dynamics (MD) : Simulations of tandem mismatches (e.g., 50-GXAC-30/30-CAGG-50) reveal c3G disrupts sheared geometries but stabilizes face-to-face mismatches through hydrophobic CH₃ interactions .
Basic: What experimental designs are used to study c3G’s role in base discrimination and mismatch repair?
Answer:
- Duplex design : RNA/DNA oligonucleotides (e.g., R1–R6 and D1–D4) with systematic substitutions (e.g., X = G or c3G at position 5) to compare Tm and mismatch tolerance .
- Competitive hybridization : Co-incubating c3G-containing strands with complementary and single-mismatch targets (e.g., 50-CGGCGAGGAG-30 vs. 50-CUCCGAGCCG-30) to measure binding affinity via UV melting curves .
- NMR titration : Detects hydrogen bond formation in mismatches (e.g., NOE signals between c3G’s CH₃ and adenine’s NH₂) .
Advanced: How does c3G influence tandem G/A mismatch conformations in RNA duplexes?
Answer:
- Sheared vs. face-to-face geometries :
- Sequence context : Destabilization is more pronounced in 50-CXAG-30/30-GAGC-50 than 50-GXAC-30/30-CAGG-50 due to steric clashes in sheared configurations .
Basic: What role does uric acid (a guanine metabolite) play in modulating growth factors linked to hyperpigmentation?
Answer:
- Mechanism : Uric acid upregulates bFGF and SCF in keratinocytes via guanine deaminase (GDA), promoting melanogenesis. Wild-type GDA (not mutants) increases intracellular bFGF/SCF by 2–3 fold .
- Experimental validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
